molecular formula C10H15NO3S B6702486 Ethyl 2-[(4-methyl-1,3-oxazol-2-yl)sulfanyl]butanoate

Ethyl 2-[(4-methyl-1,3-oxazol-2-yl)sulfanyl]butanoate

Cat. No.: B6702486
M. Wt: 229.30 g/mol
InChI Key: QMRSPOPCIVORAK-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methyl-1,3-oxazol-2-yl)sulfanyl]butanoate is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-methyl-1,3-oxazol-2-yl)sulfanyl]butanoate typically involves the reaction of ethyl 2-bromobutanoate with 4-methyl-1,3-oxazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methyl-1,3-oxazol-2-yl)sulfanyl]butanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-[(4-methyl-1,3-oxazol-2-yl)sulfanyl]butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-methyl-1,3-oxazol-2-yl)sulfanyl]butanoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The sulfur atom can form bonds with metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-methyl-1,3-oxazol-2-yl)sulfanyl]propanoate
  • Methyl 2-[(4-methyl-1,3-oxazol-2-yl)sulfanyl]butanoate
  • Ethyl 2-[(4-ethyl-1,3-oxazol-2-yl)sulfanyl]butanoate

Uniqueness

This compound is unique due to its specific substitution pattern on the oxazole ring and the butanoate ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 2-[(4-methyl-1,3-oxazol-2-yl)sulfanyl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-4-8(9(12)13-5-2)15-10-11-7(3)6-14-10/h6,8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRSPOPCIVORAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC(=CO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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